molecular formula C21H14N6 B5306449 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile

2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile

Cat. No. B5306449
M. Wt: 350.4 g/mol
InChI Key: VFKKLLLRZFFYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is a chemical compound that has been the focus of several scientific studies due to its potential therapeutic applications. This compound is a member of the pyrrole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of several enzymes that are involved in the production of pro-inflammatory cytokines. Finally, this compound has been shown to inhibit the replication of several viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. Some of the most notable effects include its ability to induce apoptosis in cancer cells, its ability to inhibit the production of pro-inflammatory cytokines, and its ability to inhibit viral replication. Additionally, studies have shown that this compound has low toxicity in normal cells, which suggests that it may be a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile in lab experiments is its potent cytotoxic effects on cancer cells. This makes it an excellent candidate for use in cancer research. Additionally, this compound has been shown to have low toxicity in normal cells, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its biological effects.

Future Directions

There are several future directions for research on 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile. One of the most promising directions is to investigate its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Another direction for research is to investigate its potential as an anti-inflammatory and anti-viral agent. Finally, there is a need for studies that investigate the pharmacokinetics and pharmacodynamics of this compound, which will be important for the development of potential therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile has been described in several scientific publications. One of the most common methods involves the reaction of 2-amino-4-chloro-6-(1H-pyrrol-2-yl)nicotinonitrile with 4-cyanophenylboronic acid in the presence of a palladium catalyst. This reaction yields this compound with high yield and purity.

Scientific Research Applications

2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile has been the focus of several scientific studies due to its potential therapeutic applications. Some of the most promising applications of this compound include its use as an anti-cancer agent, an anti-inflammatory agent, and an anti-viral agent. Studies have shown that this compound has potent cytotoxic effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, this compound has been shown to have anti-viral effects by inhibiting the replication of several viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

2-amino-4-[1-(4-cyanophenyl)pyrrol-2-yl]-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6/c22-12-14-5-7-15(8-6-14)27-10-2-4-20(27)16-11-19(18-3-1-9-25-18)26-21(24)17(16)13-23/h1-11,25H,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKKLLLRZFFYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NC(=C(C(=C2)C3=CC=CN3C4=CC=C(C=C4)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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